molecular formula C31H24N4O4 B4591174 1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B4591174
M. Wt: 516.5 g/mol
InChI Key: UTKOABKSRRXMMI-UHFFFAOYSA-N
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Description

1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a useful research compound. Its molecular formula is C31H24N4O4 and its molecular weight is 516.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.17975526 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research into the synthesis and characterization of isoquinoline derivatives and related compounds has led to the development of various methods and understanding of their properties. For instance, studies have reported on the solvation effects controlling reaction paths and gel formation in imide derivatives, highlighting the impact of different solvents on the products obtained from condensation reactions involving isoquinoline precursors (Singh & Baruah, 2008). Additionally, the optical activity and crystal structure of diaryl tetrahydroisoquinoline derivatives have been confirmed, offering insights into their stereochemical properties and potential applications in catalysis (Naicker, Govender, Kruger, & Maguire, 2011).

Biological Activities and Applications

The evaluation of the local anesthetic activity, acute toxicity, and structure-toxicity relationship of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives has been a significant area of study. These compounds have shown high local anesthetic activity and variable toxicity, indicating their potential as drug candidates with further investigation required (Azamatov et al., 2023). Another study focused on the synthesis and antiarrhythmic properties of 1-nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines, revealing their effects on the cardiovascular system and offering a new perspective on antiarrhythmic drug development (Markaryan et al., 2000).

Properties

IUPAC Name

1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-38-27-18-24-25(19-28(27)39-2)30(21-12-9-15-23(17-21)35(36)37)32-31-29(24)26(16-20-10-5-3-6-11-20)33-34(31)22-13-7-4-8-14-22/h3-15,17-19H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKOABKSRRXMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=CC=C4)[N+](=O)[O-])N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
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1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
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1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
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1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
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1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Reactant of Route 6
1-benzyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.